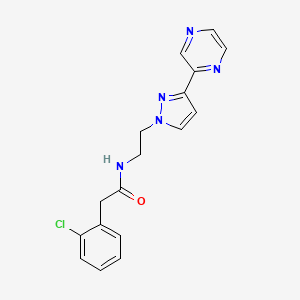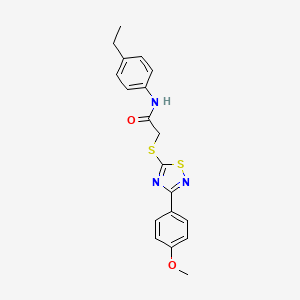
8-Quinolinemethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinemethanethiol is a chemical compound with the molecular formula C10H9NS . It contains a total of 21 atoms; 9 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in both academia and industry due to their high pharmaceutical efficacy and broad range of biological activities . Transition-metal catalyzed synthetic methods have been dominant in recent years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds . A novel and simple methodology for the synthesis of 2-substituted quinolines was described by Jixiang and co-workers by the reaction 2-vinylanilines and alkynoates in the presence of a catalytic amount of Palladium .Molecular Structure Analysis
The molecular weight of 8-Quinolinemethanethiol is 175.250 . The IUPAC Standard InChI is InChI=1S/C10H9NS/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2 . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Applications De Recherche Scientifique
Drug Discovery
8-Quinolinemethanethiol and its derivatives have found widespread applications in drug discovery . The compound’s unique structure and properties make it a valuable component in the development of new drugs. It’s used in the synthesis of various pharmacologically active compounds .
Fine Chemicals
The compound is also used in the field of fine chemicals . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specific applications. The unique properties of 8-Quinolinemethanethiol make it a valuable ingredient in the production of these chemicals.
Material Science
In material science, 8-Quinolinemethanethiol is used due to its unique properties . It can be used in the development of new materials with improved characteristics.
Photocatalysis
8-Quinolinemethanethiol is used in photocatalysis, a process that uses light to speed up a reaction . The compound is used in a transition-metal-free, environmentally friendly photocatalytic strategy for the direct C–H arylation of quinolines .
Antimicrobial Applications
Compounds containing the 8-Quinolinemethanethiol nucleus exhibit a wide range of biological activities, including antimicrobial effects . This makes it a valuable compound in the development of new antimicrobial agents.
Anticancer Applications
8-Quinolinemethanethiol and its derivatives have shown potential in anticancer applications . The compound’s unique structure and properties make it a promising candidate for the development of new anticancer drugs.
Antifungal Applications
In addition to its antimicrobial and anticancer applications, 8-Quinolinemethanethiol also exhibits antifungal effects . This makes it a valuable compound in the development of new antifungal agents.
Industrial Chemistry
Quinoline motifs, including 8-Quinolinemethanethiol, are essential in several pharmacologically active heterocyclic compounds due to their various applications in industrial chemistry . The compound’s unique properties make it a valuable component in the development of new industrial chemicals.
Mécanisme D'action
While there isn’t specific information available on the mechanism of action of 8-Quinolinemethanethiol, it’s worth noting that 8-Hydroxyquinolines, a related class of compounds, have been used in numerous medicinal applications due to their various applications in medicinal and industrial chemistry .
Propriétés
IUPAC Name |
quinolin-8-ylmethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINMYCNANOBBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CS)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinemethanethiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2718615.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2718618.png)
![4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718619.png)
![6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2718620.png)
![(3Z)-1-benzyl-3-{[(2,3-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718621.png)



![ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate](/img/structure/B2718631.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2718633.png)
![9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2718635.png)
![(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2718636.png)
![Tert-butyl-dimethyl-[2-methyl-4-(2-trimethylsilylethynyl)phenoxy]silane](/img/structure/B2718637.png)